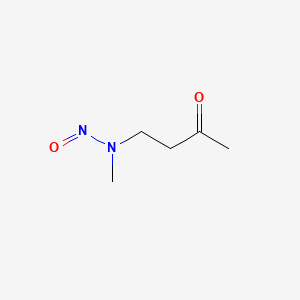
Methyl-3-oxobutylnitrosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-3-oxobutylnitrosamine is an organic compound with the molecular formula C5H10N2O2. It contains a total of 18 bonds, including 8 non-hydrogen bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ketone group, and 1 N-nitroso group . Nitrosamines, including this compound, are known for their potential carcinogenic properties .
準備方法
Methyl-3-oxobutylnitrosamine can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is typically generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{R}_2\text{NH} + \text{HONO} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] In this reaction, the secondary amine reacts with nitrous acid to form the nitrosamine and water .
化学反応の分析
Methyl-3-oxobutylnitrosamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of nitroso compounds, while reduction can yield amines .
科学的研究の応用
Methyl-3-oxobutylnitrosamine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Medicine: It is studied for its potential carcinogenic effects and its role in the development of cancer.
作用機序
The mechanism of action of Methyl-3-oxobutylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. These enzymes convert the nitrosamine into electrophilic intermediates that can react with DNA to form covalent addition products (DNA adducts). These adducts can induce mutations if not repaired, leading to carcinogenesis .
類似化合物との比較
Methyl-3-oxobutylnitrosamine can be compared with other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar structural features, including the presence of an N-nitroso group. this compound is unique in its specific molecular structure and the presence of a ketone group .
Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosodiisopropylamine (NDIPA)
- N-nitrosoethylisopropylamine (NEIPA)
- N-nitrosodibutylamine (NDBA)
These compounds are also known for their potential carcinogenic properties and are studied for their effects on DNA and their role in cancer development.
生物活性
Methyl-3-oxobutylnitrosamine (MOBN) is a member of the nitrosamine family, which are well-known for their carcinogenic properties. This article explores the biological activity of MOBN, focusing on its mutagenic effects, mechanisms of action, and potential health implications based on diverse research findings.
MOBN is characterized by its nitrosamine structure, which typically includes a nitroso group (-N=O) bonded to an amine. This structural feature is significant in its biological activity, particularly in its interaction with DNA and other cellular components.
Nitrosamines, including MOBN, are primarily known for their ability to induce mutations in DNA. The mechanism involves the formation of reactive intermediates that can alkylate DNA bases, leading to mispairing during DNA replication. Studies have shown that MOBN can lead to:
- DNA Adduct Formation : The binding of MOBN's metabolites to DNA can result in the formation of adducts that disrupt normal base pairing.
- Oxidative Stress : The metabolism of nitrosamines often generates reactive oxygen species (ROS), contributing to oxidative damage in cells.
Case Studies and Research Findings
A detailed analysis of various studies reveals the mutagenic potential of MOBN:
- In Vivo Studies : Research involving animal models has demonstrated that exposure to MOBN results in significant increases in tumor incidence, particularly in the liver and lungs. For instance, a study indicated that administration of MOBN led to a dose-dependent increase in liver tumors in rodents .
- In Vitro Assays : In vitro studies using bacterial mutagenicity tests (Ames test) have confirmed that MOBN exhibits mutagenic properties when activated by liver enzymes . These findings suggest that the compound requires metabolic activation to exert its mutagenic effects.
- Genotoxicity Evaluations : Genetic toxicity assessments have shown that MOBN can induce micronuclei formation in cultured mammalian cells, indicating chromosomal damage . This genotoxic effect is consistent with the behavior observed in other nitrosamines.
Biological Activity Summary Table
Health Implications
The biological activity of MOBN raises significant health concerns due to its carcinogenic potential. Long-term exposure to nitrosamines has been linked to various cancers, particularly those related to the gastrointestinal tract and liver. Public health guidelines recommend minimizing exposure to nitrosamines through dietary modifications and regulatory measures in industries where these compounds are prevalent.
特性
CAS番号 |
87425-67-0 |
|---|---|
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
N-methyl-N-(3-oxobutyl)nitrous amide |
InChI |
InChI=1S/C5H10N2O2/c1-5(8)3-4-7(2)6-9/h3-4H2,1-2H3 |
InChIキー |
VTWGSKWOXXKIEV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCN(C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















